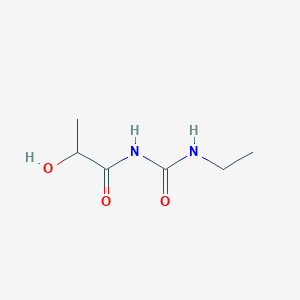

1-Ethyl-3-(2-hydroxypropanoyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

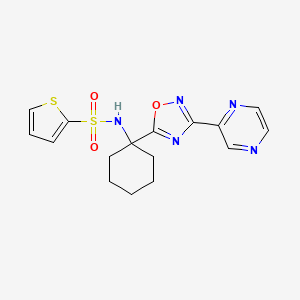

The compound "1-Ethyl-3-(2-hydroxypropanoyl)urea" is not directly mentioned in the provided papers. However, the papers discuss various urea derivatives and their synthesis, which can provide insights into the general behavior and characteristics of urea compounds. Ureas are a class of organic compounds with the functional group (R1R2N)(R3R4N)C=O, where R1-R4 can be a variety of different groups. They are known for their wide range of applications, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of urea derivatives can be achieved through several methods. One approach is the Lossen rearrangement, which involves the conversion of carboxylic acids to hydroxamic acids and subsequently to ureas using reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . Another method includes the condensation of aromatic aldehydes with urea under specific conditions . Additionally, the synthesis of urea derivatives can also involve the reaction of amines with isocyanates . These methods aim to achieve good yields and maintain the integrity of the compound without racemization.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea functional group. The papers describe the characterization of these compounds using techniques such as NMR, ESI-MS, and X-ray diffraction . The structure of these compounds can be influenced by the substituents attached to the nitrogen atoms of the urea group, which can affect their conformation and interaction with biological targets or other molecules.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions. For instance, they can undergo oxidative esterification when reacted with solid oxidants . They can also be involved in regioselective condensation reactions to form different products depending on the reaction conditions . The reactivity of urea derivatives is an important aspect of their chemical behavior and can be exploited for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are determined by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their practical applications. For example, the synthesis of 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea involves a compound with long alkyl chains, suggesting a certain degree of lipophilicity . The antitumor activity of some urea derivatives is also a significant property, as demonstrated by the MTT assay in one of the studies .

Aplicaciones Científicas De Investigación

Environmental Chemistry and Toxicology

Ethyl carbamate, a compound related to 1-Ethyl-3-(2-hydroxypropanoyl)urea, has been identified in various foods and beverages, with research focusing on its genotoxic and carcinogenic properties for multiple species. It has been classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC). Research in this area aims at understanding its formation mechanisms and determining its levels in consumables to mitigate potential health risks (Weber & Sharypov, 2009).

Medicinal Chemistry and Drug Design

Ureas, including derivatives like 1-Ethyl-3-(2-hydroxypropanoyl)urea, play a crucial role in drug design due to their unique hydrogen binding capabilities. They have been incorporated in small molecules displaying a broad range of bioactivities, affecting the modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. This underscores the importance of urea as a functional group in the development of novel therapeutics (Jagtap et al., 2017).

Biochemistry and Biotechnology

Urea and its derivatives are pivotal in the study of enzymatic reactions and biosensor development. Urea biosensors, utilizing urease as a bioreceptor element, demonstrate the critical role of urea in detecting and quantifying urea concentration across various fields, including medical diagnostics and environmental monitoring. The advancements in materials science have facilitated the improvement of biosensor sensitivity and stability, highlighting the potential for further innovation in urea-based biosensor technology (Botewad et al., 2021).

Agricultural Science

In agriculture, the application of urea-based compounds as urease inhibitors has been studied for their potential to increase the efficiency of urea fertilizers. By slowing the hydrolysis of urea, these inhibitors can reduce ammonia volatilization and increase nitrogen use efficiency in crops. This research is crucial for developing sustainable farming practices that minimize environmental impact while maximizing crop yield (Cantarella et al., 2018).

Energy and Environmental Science

Research into urea as a hydrogen carrier highlights its potential for sustainable energy supply. Urea's properties, including its non-toxicity, stability, and ease of transport and storage, make it an attractive option for hydrogen storage and transport. This line of inquiry is vital for advancing hydrogen energy technologies and exploring urea's role in future sustainable energy systems (Rollinson et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

N-(ethylcarbamoyl)-2-hydroxypropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3-7-6(11)8-5(10)4(2)9/h4,9H,3H2,1-2H3,(H2,7,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIPYPRVEINZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(2-hydroxypropanoyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(diethylamino)propyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B2550181.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2550186.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)

![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2550198.png)

![6,7-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B2550199.png)